(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
Description
This compound features a complex tricyclic scaffold integrating oxygen and nitrogen atoms within a fused-ring system. Key structural attributes include:
- A (2,5-dimethylphenyl)methylsulfanyl substituent at position 7, contributing to lipophilicity and steric bulk.
- A 4-methylphenyl group at position 5, enhancing hydrophobic interactions in biological systems.
- A terminal methanol moiety at position 11, enabling hydrogen bonding and solubility modulation.
Properties
IUPAC Name |
[7-[(2,5-dimethylphenyl)methylsulfanyl]-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O2S/c1-16-6-9-20(10-7-16)26-30-27-24(12-23-22(14-32)13-29-19(4)25(23)33-27)28(31-26)34-15-21-11-17(2)5-8-18(21)3/h5-11,13,32H,12,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHRNSULELICBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=C(C=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a complex organic molecule that exhibits significant potential for various biological activities due to its unique structural features. This article delves into its biological activity based on available research findings.
Structural Characteristics
The compound's structure includes:
- Tricyclic framework : Composed of nitrogen atoms which contribute to its reactivity and potential interactions with biological targets.
- Functional groups : The presence of a sulfanyl group and multiple phenyl rings enhances its ability to interact with proteins and enzymes.
Biological Activity
Preliminary studies indicate that this compound may act as an inhibitor or modulator of various biological pathways. Its structural characteristics suggest potential interactions with specific proteins or enzymes that could influence critical processes such as:
- Signal transduction
- Enzyme activity modulation
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with:
- Enzymes involved in inflammatory pathways
- Receptors associated with cellular signaling
Research Findings and Case Studies
Several studies have explored the biological activity of compounds similar to this compound. Below are summarized findings from relevant literature:
Potential Applications
Given its structural complexity and preliminary evidence of biological activity, this compound may find applications in:
- Pharmaceutical Development : As a lead compound for designing new anti-inflammatory agents.
- Biochemical Research : For studying enzyme mechanisms and protein interactions.
- Therapeutic Use : Potential for treating conditions related to dysregulated inflammatory responses.
Comparison with Similar Compounds
a. 7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradecahexaen-11-yl)methanol
- Key Difference : Substitution of the 4-methylphenyl group with a 3-methoxyphenyl moiety at position 3.
- Reduced steric hindrance compared to the methyl group may improve conformational flexibility .
b. 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi)
- Key Differences :
- Replacement of the 2-oxa group with 3,7-dithia bridges.
- A 4-methoxyphenyl substituent instead of 4-methylphenyl.
- Impact :
Functional Group Variations
a. Methanol vs. Hydroxy/Acetylaminophenyl Moieties
- Compounds like (2R)-2-(3,5-difluorophenyl)-2-hydroxy-acetic acid () and Isorhamnetin-3-O glycoside () highlight the role of hydroxyl groups in hydrogen bonding.
- The methanol group in the target compound likely improves solubility compared to non-polar analogs but may reduce membrane permeability .
Spectroscopic Characterization
- 1H-NMR and 13C-NMR () are standard for confirming substituent positions and ring conformations.
- Discrepancies in chemical shifts between the target compound and analogs (e.g., 3-methoxyphenyl vs. 4-methylphenyl) can validate structural differences .
Data Table: Structural and Functional Comparison
Q & A
Q. What spectroscopic techniques are recommended for characterizing the structural complexity of this compound?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve substituent positions on the polycyclic core. For example, aromatic protons from the 2,5-dimethylphenyl and 4-methylphenyl groups will show distinct splitting patterns in -NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) is critical to confirm molecular weight and fragmentation patterns, particularly for distinguishing sulfur-containing moieties (e.g., sulfanyl groups) .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (as in ) can resolve bond angles and torsional strain in the tricyclic system. Ensure crystals are grown under inert conditions to prevent oxidation of the sulfanyl group .
Q. How can researchers optimize the synthetic yield of this compound given its polycyclic architecture?
Methodological Answer :
- Stepwise Cyclization : Prioritize forming the oxa-azatricyclic core before introducing the sulfanyl and methanol substituents to minimize steric hindrance.
- Catalytic Screening : Test palladium-catalyzed cross-coupling for aryl-thioether linkages, optimizing solvent polarity (e.g., DMF vs. THF) and temperature gradients to avoid side reactions.
- Purification Strategies : Use preparative HPLC with Chromolith® columns (as noted in ) for high-purity isolation, especially to separate diastereomers arising from the tricyclic stereocenters .
Advanced Research Questions
Q. How should researchers resolve discrepancies between computational binding affinity predictions and experimental bioassay results for this compound?
Methodological Answer :
- Multi-Scale Modeling : Combine density functional theory (DFT) for electronic structure analysis with molecular dynamics (MD) simulations to account for solvation effects and protein flexibility. Tools like COMSOL Multiphysics ( ) can integrate thermodynamic parameters (e.g., Gibbs free energy) to refine binding predictions .
- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding enthalpy/entropy. If MD simulations predict strong hydrophobic interactions but ITC shows weak affinity, re-evaluate force field parameters for the sulfanyl group’s van der Waals radii .
Q. What methodological frameworks are suitable for studying the compound’s interaction with biological targets under varying pH conditions?
Methodological Answer :
- pH-Dependent Docking : Use Schrödinger’s Epik module to protonate/deprotonate ionizable groups (e.g., the methanol hydroxyl) across pH 5.0–8.0. Compare docking scores with experimental inhibition assays (e.g., enzyme kinetics at pH 7.4 vs. lysosomal pH 5.5) .
- Spectroscopic Probes : Employ fluorescence quenching assays with tryptophan residues in target proteins. A pH-dependent decrease in quenching efficiency may indicate conformational changes in the compound’s tricyclic core .
Q. How can researchers design experiments to address contradictory data on the compound’s stability in oxidative environments?
Methodological Answer :
- Accelerated Stability Testing : Expose the compound to tert-butyl hydroperoxide (TBHP) at 37°C and monitor degradation via LC-MS. Compare with computational predictions (e.g., bond dissociation energies for sulfanyl groups) .
- Radical Scavenger Screening : Add antioxidants (e.g., ascorbic acid) during bioassays. If activity is preserved, oxidative degradation is likely a key instability factor. Validate via -NMR tracking of sulfanyl group oxidation to sulfoxide .
Data Contradiction Analysis Framework
Theoretical and Methodological Guidance
- Link to Conceptual Frameworks : Ground studies in frontier molecular orbital (FMO) theory to explain reactivity patterns (e.g., nucleophilic attack at electron-deficient positions in the tricyclic core) .
- Advanced Instrumentation : Synchrotron-based X-ray absorption spectroscopy (XAS) can probe sulfur’s oxidation state in situ during catalytic or biological interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
